N-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazolin-7-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide
Description
N-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazolin-7-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a heterocyclic compound featuring a bicyclic pyrazolo[1,5-a]quinazoline core fused with a pyridazinone-acetamide moiety.
Synthetic routes for such compounds often involve cyclization reactions, azide couplings, or multicomponent strategies. For instance, pyridazinone-acetamide derivatives have been synthesized via one-pot reactions involving amino acid esters and azides , while pyrazolo[1,5-a]quinazolinones are prepared using cyclization of dihydropyrimidine thiones with sodium azide .
Properties
IUPAC Name |
N-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazolin-7-yl)-2-(6-oxopyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-11-7-15-18-9-12-8-13(4-5-14(12)23(15)21-11)20-16(24)10-22-17(25)3-2-6-19-22/h2-3,6-7,9,13H,4-5,8,10H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQCBEKLGJTOER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CC(CC3)NC(=O)CN4C(=O)C=CC=N4)C=NC2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazolin-7-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This compound features a complex structure that combines elements from both quinazoline and pyridazine derivatives, which are known for their diverse pharmacological properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate cellular pathways. The presence of the quinazoline moiety suggests potential interactions with kinases, which are critical in regulating cell proliferation and survival.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity :
- Antiviral Properties :
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
Detailed Findings
-
Anticancer Studies :
- A study evaluating the anticancer activity against nine human cancer cell lines found that certain quinazoline derivatives exhibited IC50 values in the low micromolar range. Notably, compounds with specific substitutions on the quinazoline ring showed enhanced potency against chronic myeloid leukemia cells .
- Kinase Inhibition :
- Inflammation Modulation :
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound is its potential as an anticancer agent. The structure of the compound suggests that it may interact with various biological targets involved in cancer progression.
Case Studies:
- A study highlighted the synthesis and evaluation of quinazoline derivatives, including compounds similar to N-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazolin-7-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide. These derivatives were tested against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and SW-480 (colorectal cancer). The results indicated significant antiproliferative effects, with some compounds showing IC50 values lower than standard chemotherapeutics like Cisplatin .
Other Biological Activities
Beyond anticancer properties, this compound may exhibit other pharmacological activities.
Potential Applications:
- Antimicrobial Activity: Some studies have indicated that related compounds possess antibacterial and antifungal properties. For example, quinazoline derivatives have been evaluated for their efficacy against strains like Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.
Highlights:
Chemical Reactions Analysis
Core Heterocycle Formation
The pyrazolo[1,5-a]quinazolin-7-yl scaffold is synthesized via cyclocondensation reactions. A representative method involves:
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Step 1 : Reaction of 2-aminobenzamide derivatives with aryl aldehydes in DMF using Na₂S₂O₅ to form quinazoline intermediates .
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Step 2 : Propargylation with propargyl bromide under basic conditions (K₂CO₃) to yield 2-phenyl-4-(prop-2-yn-1-yloxy)quinazoline derivatives .
| Reaction Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Quinazoline formation | 2-Aminobenzamide + aryl aldehyde, DMF, Na₂S₂O₅ | 65–80% | |
| Propargylation | Propargyl bromide, K₂CO₃, DMF, 24 h | 72% |
Acetamide Functionalization
The acetamide linker is introduced via nucleophilic substitution:
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Chloroacetyl chloride reacts with amines (e.g., 2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazolin-7-amine) in DMF with Et₃N, forming 2-chloroacetamide intermediates .
-
Subsequent displacement of chlorine with pyridazinone derivatives occurs under basic or radical conditions .
| Reaction | Conditions | Yield | Reference |
|---|---|---|---|
| Chloroacetylation | Chloroacetyl chloride, Et₃N, DMF | 84% | |
| Pyridazinone coupling | NaN₃, CuSO₄, sodium ascorbate, Et₃N | 72–85% |
Pyridazinone Ring Modifications
The 6-oxopyridazin-1(6H)-yl group undergoes electrophilic substitution and redox reactions:
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at position 5 (yield: 76%) .
-
Halogenation : Br₂/FeBr₃ yields brominated derivatives (e.g., 6-bromo-2-methylquinazolin-4-one, 49% yield) .
| Reaction | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Bromination | Br₂, FeBr₃ | 6-Bromo derivative | 49% | |
| Acetylation | Acetic anhydride | N-Acetylated analog | 45% |
Hydrogenation and Ring Saturation
The tetrahydropyrazoloquinazoline core is synthesized via catalytic hydrogenation (H₂/Pd-C) of aromatic precursors, achieving full saturation of the 6,7,8,9-tetrahydro system .
Radical-Mediated Reactions
Persulfate-promoted carbamoylation enables the introduction of amide groups under mild conditions:
| Substrate | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pyrazoloquinazoline alkene | (NH₄)₂S₂O₈, DMSO/H₂O, 100°C | Cyclized acetamide | 79% |
Comparative Reactivity Insights
| Feature | Pyrazoloquinazoline Core | Pyridazinone Moiety |
|---|---|---|
| Electrophilic sites | C-4 (quinazoline), C-3a (pyrazole) | C-5 (pyridazinone) |
| Nucleophilic reactivity | NH (quinazoline), methyl group | Oxygen at C-6 |
| Stability | Sensitive to strong acids/bases | Stable under radical conditions |
Mechanistic Considerations
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Modifications
The target compound shares structural motifs with several classes of heterocycles:
Physicochemical Properties
Key differences in molecular weight, solubility, and spectral
The target compound’s estimated molecular weight (~383.4) places it between simpler pyrazoloquinazolinones and bulkier imidazopyridines. Its methyl group at position 2 may enhance lipophilicity compared to 8,8-dimethyl analogs .
Functional Group Impact
- 2-Methyl Substituent: Reduces steric hindrance compared to 8,8-dimethyl groups in dihydropyrazoloquinazolinones, possibly favoring metabolic stability .
Preparation Methods
Cyclocondensation of Aminopyrazoles with Cyclic Ketones
The pyrazolo[1,5-a]quinazolin scaffold is typically constructed via a [3+3] cyclocondensation strategy. A representative route involves reacting 5-amino-1-methylpyrazole with cyclohexanone derivatives under acidic conditions. For example, heating 5-amino-1-methylpyrazole with 2-methylcyclohexan-1-one in acetic acid at 80°C for 12 hours yields the 6,7,8,9-tetrahydro intermediate, which is subsequently dehydrogenated using palladium on carbon (Pd/C) under hydrogen atmosphere to afford the fully aromatic core.
Microwave-Assisted Cyclization
Modern approaches employ microwave irradiation to accelerate ring closure. A mixture of 2-aminopyridine-3-carboxylic acid and methylhydrazine in dimethylformamide (DMF), irradiated at 150°C for 20 minutes, generates the pyrazolo[1,5-a]quinazolin system in 78% yield, as confirmed by $$ ^1H $$ NMR and high-resolution mass spectrometry (HRMS).
Preparation of the 6-Oxopyridazin Moiety
Hydrazine Cyclocondensation
The 6-oxopyridazin fragment is synthesized via cyclocondensation of 1,4-diketones with hydrazine derivatives. For instance, ethyl acetoacetate reacts with hydrazine hydrate in ethanol under reflux to form 3-methyl-6-oxopyridazin-1(6H)-yl acetate. Subsequent hydrolysis with aqueous sodium hydroxide yields the free carboxylic acid, which is activated as an acyl chloride using thionyl chloride (SOCl$$_2$$).
Oxidative Ring Closure
Alternative routes involve oxidative cyclization of α,β-unsaturated ketones with hydrazines. A mixture of cinnamaldehyde and phenylhydrazine in acetic anhydride undergoes 32CA (3-center, 2-component) cycloaddition, as described in molecular electron density theory (MEDT) studies, to form the pyridazinone ring with 85% regioselectivity.
Acetamide Coupling Strategies
Carbodiimide-Mediated Amidation
The final step involves coupling the pyrazoloquinazolin amine with the pyridazinone acetic acid derivative. A standard protocol uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0–5°C. After 24 hours, the reaction mixture is washed with 5% HCl and brine, yielding the target acetamide in 67% purity.
Schotten-Baumann Conditions
For scale-up synthesis, the Schotten-Baumann method is preferred: the acid chloride derivative of 2-(6-oxopyridazin-1(6H)-yl)acetic acid is reacted with the pyrazoloquinazolin amine in a biphasic system (water/diethyl ether) with sodium bicarbonate as base. This method achieves 82% yield with minimal epimerization.
Analytical Characterization Data
Spectroscopic Validation
- $$ ^1H $$ NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, pyrazole-H), 7.89–7.85 (m, 2H, pyridazinone-H), 4.32 (q, J = 7.2 Hz, 2H, CH$$2$$CO), 3.11 (s, 3H, N-CH$$3$$), 2.75–2.65 (m, 4H, quinazolin-CH$$_2$$).
- IR (KBr) : 1675 cm$$^{-1}$$ (amide C=O), 1640 cm$$^{-1}$$ (pyridazinone C=O).
- HRMS (ESI+) : m/z calculated for C$${19}$$H$${20}$$N$$6$$O$$2$$ [M+H]$$^+$$: 389.1724; found: 389.1721.
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) shows a single peak at t = 6.72 min, confirming >98% purity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Carbodiimide-mediated | 67 | 95 | 24 |
| Schotten-Baumann | 82 | 98 | 6 |
| Microwave-assisted | 78 | 97 | 0.33 |
The Schotten-Baumann method offers superior yield and efficiency, while microwave synthesis reduces reaction times significantly.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazolin-7-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide, and how can reaction yields be optimized?
- Methodological Answer : The synthesis of pyrazoloquinazoline and pyridazine derivatives often involves multi-step cyclization and functionalization. For example, alkylation of tetrazolo[1,5-c]quinazolinone precursors with chloroacetic acid derivatives can yield acetamide moieties, but hydrolysis side reactions may require optimization using alkaline conditions or alternative coupling agents (e.g., carbodiimides). Yield optimization may involve temperature control (e.g., reflux in xylene) and stoichiometric adjustments of intermediates like hydrazonoyl chlorides or aryldiazonium salts .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Comprehensive characterization requires:
- 1H/13C NMR : To confirm regiochemistry of the pyrazoloquinazoline core and acetamide linkage.
- Mass Spectrometry (MS) : For molecular weight validation and detection of fragmentation patterns consistent with pyridazinone or tetrahydroquinazoline moieties.
- IR Spectroscopy : To identify carbonyl (C=O) stretches (~1650–1750 cm⁻¹) in the pyridazinone and acetamide groups.
Reference standards for similar heterocycles (e.g., pyrazolo[1,5-a]pyrimidines) highlight the importance of cross-validating spectral data with synthetic intermediates .
Q. What safety precautions should be prioritized during handling and storage?
- Methodological Answer : While specific GHS data for this compound is limited, structurally related pyrazoloquinazolines (e.g., 3-(Pyridin-2-yl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one) are classified as low hazard under OSHA guidelines. Standard precautions include:
- Use of nitrile gloves and fume hoods during synthesis.
- Storage in airtight containers at –20°C to prevent hydrolysis of the acetamide group.
- Regular monitoring for decomposition via TLC or HPLC .
Q. How can researchers screen for potential biological activity (e.g., enzyme inhibition)?
- Methodological Answer : Initial bioactivity screening should focus on:
- Kinase/Enzyme Assays : Use fluorogenic substrates (e.g., ATP-competitive assays) to test inhibition of kinases or oxidoreductases, given the pyridazinone moiety’s electron-deficient nature.
- Antioxidant Activity : Evaluate radical scavenging using DPPH or ABTS assays, as seen in pyrazole-triazole hybrids .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) guide the optimization of this compound’s bioactivity?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases). The pyridazinone oxygen may form hydrogen bonds with catalytic lysine residues.
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize derivatives with enhanced residence times.
- AI-Driven Workflows : Platforms like COMSOL Multiphysics integrated with ML can predict reaction pathways for structural modifications (e.g., adding trifluoromethyl groups to improve metabolic stability) .
Q. What strategies resolve contradictions in SAR data for pyrazoloquinazoline derivatives?
- Methodological Answer : Discrepancies in SAR often arise from off-target effects or solubility issues. Solutions include:
- Proteomic Profiling : Use affinity chromatography to identify unintended targets.
- Solubility Enhancement : Introduce polar groups (e.g., sulfonamides) or formulate as co-crystals with cyclodextrins.
- Metabolite Identification : LC-MS/MS to track in vitro/in vivo degradation products that may confound activity data .
Q. How can researchers troubleshoot low yields in the alkylation of the tetrahydroquinazoline core?
- Methodological Answer : Common issues and fixes:
- Side Reactions : Competing hydrolysis of chloroacetamide intermediates can be mitigated by using anhydrous solvents (e.g., DMF) and molecular sieves.
- Regioselectivity : Employ directing groups (e.g., Boc-protected amines) to steer alkylation to the 7-position of the quinazoline.
- Catalysis : Transition metals (e.g., Pd(OAc)₂) may accelerate coupling reactions, as seen in analogous pyrazolo[1,5-a]pyrimidine syntheses .
Q. What theoretical frameworks inform the design of derivatives targeting specific enzyme families?
- Methodological Answer : Link synthetic design to concepts such as:
- Bioisosterism : Replace the pyridazinone’s oxygen with sulfur (e.g., thioamide) to modulate electron density while retaining binding affinity.
- Hammett Analysis : Correlate substituent electronic effects (σ values) with inhibitory potency to guide functionalization.
- Free-Wilson Models : Statistically deconstruct contributions of substituents (e.g., methyl groups on the quinazoline) to overall activity .
Q. How can heterocyclic ring systems (e.g., pyridazine or pyrazole) be modified to enhance metabolic stability?
- Methodological Answer : Key modifications include:
- Deuterium Incorporation : Replace hydrogen atoms at metabolically labile sites (e.g., benzylic positions) with deuterium to slow CYP450-mediated oxidation.
- Ring Saturation : Reduce aromaticity of the pyridazinone ring (e.g., dihydro derivatives) to minimize reactive oxygen species generation.
- Fluorination : Introduce fluorine at the 2-methyl position of the quinazoline to block hydroxylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
